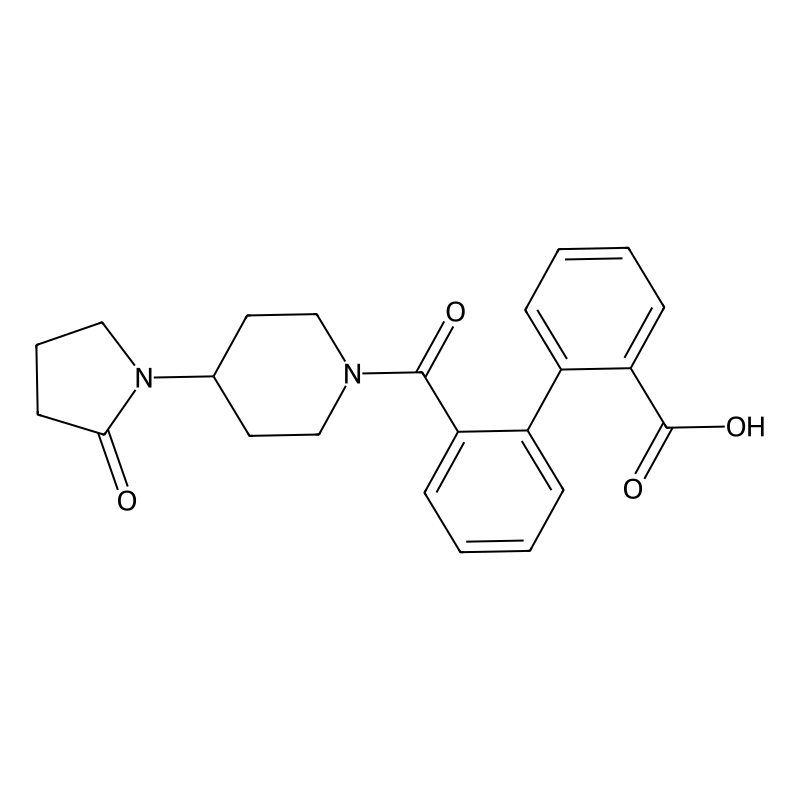

2-[2-[4-(2-Oxopyrrolidin-1-yl)piperidine-1-carbonyl]phenyl]benzoic acid

Catalog No.

S7020180

CAS No.

M.F

C23H24N2O4

M. Wt

392.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-[2-[4-(2-Oxopyrrolidin-1-yl)piperidine-1-carbonyl]phenyl]benzoic acid

IUPAC Name

2-[2-[4-(2-oxopyrrolidin-1-yl)piperidine-1-carbonyl]phenyl]benzoic acid

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C23H24N2O4/c26-21-10-5-13-25(21)16-11-14-24(15-12-16)22(27)19-8-3-1-6-17(19)18-7-2-4-9-20(18)23(28)29/h1-4,6-9,16H,5,10-15H2,(H,28,29)

InChI Key

MCWBWSRFVCZDBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O

OPPBA is a heterocyclic compound that belongs to the class of pyrrolidine derivatives. It was first synthesized by Zeng, et al. in 2007 (Zeng et al., 2007). OPPBA exhibits a range of unique chemical and biological properties and is of interest to researchers in various fields spanning from chemical synthesis to medicinal chemistry.

OPPBA is a yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) but insoluble in water. It has a molecular weight of 477.56 g/mol, a melting point of 301-305°C, and a boiling point of 798.4°C at 760 mmHg.

OPPBA can be synthesized through a multi-step process starting with the reaction of 4-phenylbenzoic acid with N-tert-butoxycarbonyl pyrrolidine in the presence of 1-ethyl-3-(3-dimethyl aminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is further reacted with piperonylamine in methanol to yield OPPBA (Zeng et al., 2007). The compound can be characterized using various spectroscopic techniques such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR).

OPPBA can be analyzed using various analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and ultraviolet-visible spectroscopy (UV-Vis).

OPPBA exhibits promising biological activities such as anticancer, anti-inflammatory, and antibacterial. It has been shown to inhibit the proliferation of various cancer cells such as breast cancer, prostate cancer, and lung cancer (Hu et al., 2017). It has also been shown to exhibit anti-inflammatory activity by suppressing the expression of inflammatory factors such as TNF-α and IL-6 (Li et al., 2019).

The toxicity and safety profile of OPPBA have not been extensively studied. However, the compound has been reported to exhibit low toxicity in animal models (Zeng et al., 2007).

OPPBA has various applications in scientific experiments such as drug discovery, chemical synthesis, and material science. It can be used as a starting material in the synthesis of various pyrrolidine derivatives with potential biological activities. It can also be used as a ligand in metal organic frameworks and as a monomer in the synthesis of polymers with potential applications in drug delivery.

There has been significant research on OPPBA, with several studies reporting its promising biological activities and potential applications in various fields. However, there is still much that is not understood about the compound, and further research is needed to fully explore its potential.

OPPBA has potential implications in several fields of research and industry. In drug discovery, OPPBA can be used as a starting material in the synthesis of novel anticancer and anti-inflammatory agents. In material science, it can be used as a monomer in the synthesis of functional polymers with potential applications in drug delivery and tissue engineering.

Despite its promising properties and potential applications, OPPBA has several limitations that need to be addressed. One major limitation is its low solubility in water, which limits its potential as a drug candidate. Future research should focus on developing strategies to improve its solubility and bioavailability. Additionally, there is still much that is not understood about the compound's mechanism of action and its potential toxicity and safety implications. Further research is needed to fully explore its potential in various fields and to fully understand its properties and limitations.

Some potential future directions for OPPBA could include:

1. Developing new synthetic routes to improve its yield and purity.

2. Exploring its potential as a ligand in metal organic frameworks for gas storage and separation.

3. Investigating its potential as a biosensor for detecting various biomolecules.

4. Exploring its potential as a catalyst in various organic reactions.

5. Studying its potential as a building block in the synthesis of functional materials such as nanoparticles.

6. Optimizing its pharmacological properties to improve its efficacy and specificity.

7. Developing novel delivery systems for OPPBA to improve its bioavailability and targeted delivery.

Some potential future directions for OPPBA could include:

1. Developing new synthetic routes to improve its yield and purity.

2. Exploring its potential as a ligand in metal organic frameworks for gas storage and separation.

3. Investigating its potential as a biosensor for detecting various biomolecules.

4. Exploring its potential as a catalyst in various organic reactions.

5. Studying its potential as a building block in the synthesis of functional materials such as nanoparticles.

6. Optimizing its pharmacological properties to improve its efficacy and specificity.

7. Developing novel delivery systems for OPPBA to improve its bioavailability and targeted delivery.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

392.17360725 g/mol

Monoisotopic Mass

392.17360725 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds